Cas no 2138222-98-5 (N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine)
![N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine structure](https://ja.kuujia.com/scimg/cas/2138222-98-5x500.png)
N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine 化学的及び物理的性質
名前と識別子
-
- N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine
- EN300-741522
- 2138222-98-5
-
- インチ: 1S/C12H24N2O/c1-3-6-14(2)11-9-10(13)12(11)4-7-15-8-5-12/h10-11H,3-9,13H2,1-2H3
- InChIKey: SGOZIZRFZGRWIC-UHFFFAOYSA-N
- ほほえんだ: O1CCC2(CC1)C(CC2N(C)CCC)N
計算された属性
- せいみつぶんしりょう: 212.188863393g/mol
- どういたいしつりょう: 212.188863393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 38.5Ų
N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-741522-1.0g |
N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine |
2138222-98-5 | 1g |
$0.0 | 2023-06-06 |
N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine 関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamineに関する追加情報
Introduction to N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine (CAS No. 2138222-98-5)
N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its chemical abstracts service number CAS No. 2138222-98-5, belongs to the spirocyclic amine class, which is known for its potential applications in drug development and molecular recognition.
The molecular structure of N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine features a spiro center connecting two six-membered rings, one of which contains an oxygen atom, forming an oxaspiro framework. This distinctive architecture contributes to the compound's versatility and reactivity, making it a valuable scaffold for medicinal chemists exploring novel pharmacophores.
In recent years, spirocyclic compounds have been extensively studied for their ability to mimic natural products and exhibit enhanced binding affinity towards biological targets. The presence of two amine functional groups in N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine further enhances its potential as a building block for the synthesis of more complex molecules with therapeutic applications.
One of the most compelling aspects of this compound is its potential role in the development of neurological agents. Studies have shown that spirocyclic amines can interact with specific neurotransmitter receptors, making them promising candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The unique structural features of N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine may facilitate the design of molecules that can modulate these receptors with high selectivity and efficacy.
Additionally, the compound has shown promise in anti-inflammatory research. Chronic inflammation is a hallmark of numerous diseases, and inhibiting inflammatory pathways has become a major focus in drug discovery. The oxaspiro core of N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine may serve as a scaffold for developing novel anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with remarkable accuracy. By leveraging these computational tools, scientists have been able to optimize the structure of N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine for improved pharmacological activity. This approach has led to the identification of several derivatives with enhanced potency and reduced toxicity.
The synthesis of N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine presents both challenges and opportunities for synthetic chemists. The spirocyclic framework requires precise control over reaction conditions to ensure high yield and purity. However, recent developments in transition metal-catalyzed reactions have provided new methodologies for constructing complex spirocyclic structures efficiently.
In conclusion, N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine (CAS No. 2138222-98-5) represents a fascinating example of how structural innovation can drive advancements in pharmaceutical research. Its unique properties make it a promising candidate for further exploration in drug discovery, particularly in the areas of neurological disorders and anti-inflammatory therapies.
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